molecular formula C12H22N2O2 B3006326 tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate CAS No. 2228807-88-1

tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate

Cat. No. B3006326
CAS RN: 2228807-88-1
M. Wt: 226.32
InChI Key: WFCACBJKZUWTQI-UHFFFAOYSA-N
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Description

“tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate” is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 . It is a unique chemical that is part of a collection of chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The InChI code for “tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate” is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(5-4-6-12)7-13-9-14/h13H,4-9H2,1-3H3 . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate” is a liquid at room temperature . It has a molecular weight of 226.32 .

Scientific Research Applications

Synthesis of RET Kinase Inhibitors

This compound is utilized in the synthesis of RET kinase inhibitors . RET kinases are crucial for the development of the nervous system and are implicated in various types of cancer when mutated. Inhibitors targeting these kinases can be potential therapeutic agents for treating cancers such as medullary thyroid carcinoma and non-small cell lung cancer.

Development of CDK4/6 Inhibitors

It serves as a reagent in the preparation of CDK4/6 inhibitors . CDK4/6 are cyclin-dependent kinases that play a significant role in cell cycle regulation. Inhibitors of these kinases are being researched for their potential to halt the proliferation of cancer cells, particularly in breast cancer.

Safety And Hazards

This compound is classified as a danger under the GHS classification system. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Proper personal protective equipment should be used when handling this compound .

properties

IUPAC Name

tert-butyl 6,8-diazaspiro[3.5]nonane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(5-4-6-12)7-13-9-14/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCACBJKZUWTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate

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